Ethyl 2-(3-nitrophenoxy)acetate
Overview
Description
Ethyl 2-(3-nitrophenoxy)acetate is an organic compound with the molecular formula C10H11NO5 It is a nitroaromatic ester, which means it contains both a nitro group (-NO2) and an ester functional group (-COO-)
Mechanism of Action
Mode of Action
It is known that the compound undergoes biotransformation in Escherichia coli, where the nitro group of the precursor is reduced . This process involves the nitroreductase enzymes NfsA and NfsB . The exact interaction of the compound with these targets and the resulting changes are still under investigation.
Biochemical Pathways
It is known that the compound is involved in the biotransformation process in Escherichia coli, where it is converted to 4-hydroxy-(2H)-1,4-benzoxazin-3(4H)-one (D-DIBOA), a benzohydroxamic acid with interesting biological properties
Result of Action
It is known that the compound can be biotransformed into D-DIBOA in Escherichia coli . D-DIBOA is a benzohydroxamic acid with herbicidal, fungicidal, and bactericidal properties
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(3-nitrophenoxy)acetate can be synthesized through a nucleophilic substitution reaction. The process typically involves the reaction of 3-nitrophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like acetone or ethanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-nitrophenoxy)acetate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Reduction: Ethyl 2-(3-aminophenoxy)acetate.
Hydrolysis: 3-nitrophenoxyacetic acid and ethanol.
Substitution: Various substituted phenoxyacetates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(3-nitrophenoxy)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Ethyl 2-(3-nitrophenoxy)acetate can be compared with other nitroaromatic esters such as:
- Ethyl 2-(2-nitrophenoxy)acetate
- Ethyl 2-(4-nitrophenoxy)acetate
These compounds share similar structural features but differ in the position of the nitro group on the aromatic ring. This positional difference can lead to variations in their chemical reactivity and physical properties. This compound is unique due to the specific positioning of the nitro group, which can influence its reactivity in substitution and reduction reactions.
Biological Activity
Ethyl 2-(3-nitrophenoxy)acetate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including antibacterial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C11H13NO4 and features an ethyl group attached to an ester functional group, linked to a nitrophenoxy moiety. The presence of the nitro group on the phenyl ring significantly influences its reactivity and biological properties.
Biological Activity
1. Antibacterial Properties
Research indicates that this compound exhibits notable antibacterial activity against various bacterial strains. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.
2. Mechanism of Action
The biological activity of this compound can be attributed to several mechanisms:
- Nitro Group Reduction : The nitro group can be reduced to an amino group, which may enhance the compound's interaction with biological targets such as enzymes or receptors.
- Ester Hydrolysis : The ester bond can undergo hydrolysis to release active carboxylic acids, which may possess their own biological activities.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in bacterial metabolism, although further research is required to elucidate these pathways .
Research Findings
Recent studies have focused on the synthesis and evaluation of this compound derivatives, exploring their enhanced biological activities.
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of standard antibiotics, indicating its potential as a novel antimicrobial agent.
Case Study 2: Synthesis and Derivative Evaluation
A study explored various derivatives of this compound synthesized through phase-transfer catalysis. These derivatives were screened for their antibacterial properties, revealing that modifications at the nitrophenyl position could enhance biological activity. Some derivatives showed increased potency against resistant bacterial strains .
Properties
IUPAC Name |
ethyl 2-(3-nitrophenoxy)acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-2-15-10(12)7-16-9-5-3-4-8(6-9)11(13)14/h3-6H,2,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDWBRDIPYEMDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC(=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372406 | |
Record name | ethyl 2-(3-nitrophenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50372406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5544-77-4 | |
Record name | ethyl 2-(3-nitrophenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50372406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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